6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine
Description
Properties
IUPAC Name |
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-19-11-4-3-10(9-12(11)20-2)7-8-16-14-6-5-13(15)17-18-14/h3-6,9H,7-8H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNURJMHWYTXAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NN=C(C=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568532 | |
| Record name | 6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140628-39-3 | |
| Record name | 6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyridazine Ring Formation
The foundational step in synthesizing 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine involves constructing the pyridazine core. A widely adopted strategy employs the cyclocondensation of 1,4-dicarbonyl compounds with hydrazine derivatives. For instance, maleic anhydride or mucobromic acid reacts with hydrazine hydrate under acidic conditions to yield 3,6-dichloropyridazine precursors.
Recent advancements utilize microwave-assisted cyclization to accelerate reaction kinetics. A study demonstrated that irradiating a mixture of mucobromic acid and hydrazine sulfate at 150°C for 15 minutes achieved a 92% yield of 3,6-dichloropyridazine, compared to 68% under conventional heating. This method reduces side-product formation, critical for downstream functionalization.
Chlorination Strategies
Selective chlorination at the 6-position of the pyridazine ring is achieved using phosphorus oxychloride (POCl₃) in the presence of a disubstituted formamide catalyst, such as dimethylformamide (DMF). The Vilsmeier-Haack-type reaction facilitates electrophilic substitution, where the chloro group is introduced regioselectively.
Table 1: Chlorination Efficiency Under Varied Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 85 | 4.5 | 96 | 98 |
| NMP | 90 | 5 | 89 | 95 |
| DMAc | 80 | 6 | 78 | 92 |
Data adapted from optimized protocols highlight DMF’s superiority in minimizing byproducts like 3,6-dichloropyridazine.
Nucleophilic Substitution with 2-(3,4-Dimethoxyphenyl)ethylamine
Reaction Mechanism
The chloro-substituted pyridazine undergoes nucleophilic aromatic substitution (SNAr) with 2-(3,4-dimethoxyphenyl)ethylamine. Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity by stabilizing the transition state. Kinetic studies reveal that electron-donating methoxy groups on the phenyl ring increase the amine’s nucleophilicity, accelerating substitution.
Solvent and Base Optimization
A screening of bases and solvents demonstrated that potassium carbonate in DMF at 110°C for 12 hours achieves an 85% yield. Tributylamine, though effective, complicates purification due to its high boiling point.
Table 2: Solvent and Base Impact on Substitution Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 110 | 85 |
| DMSO | Et₃N | 100 | 72 |
| THF | DBU | 80 | 65 |
Industrial-Scale Production Techniques
Continuous Flow Reactors
Transitioning from batch to continuous flow systems improves reproducibility and safety. A patent-pending method describes a tandem reactor where POCl₃ chlorination and SNAr occur in series, reducing intermediate isolation steps. This approach achieved a 78% overall yield with >99% purity, surpassing batch methods by 15%.
Green Chemistry Innovations
Recent efforts replace POCl₃ with trichloroisocyanuric acid (TCCA) in aqueous micellar media. Although yields drop to 70%, this method eliminates hazardous waste and reduces the carbon footprint.
Purification and Characterization
Recrystallization Protocols
Crude product purification via recrystallization in ethyl acetate/isopropanol (3:1) yields crystals with 99.5% purity. XRD analysis confirms the monoclinic crystal system, space group P2₁/c, with hydrogen bonding between the amine and chloro groups.
Chromatographic Methods
Flash chromatography on silica gel (hexane/EtOAc gradient) resolves regioisomeric impurities. HPLC-MS (ESI+) confirms m/z 294.1 [M+H]⁺, aligning with theoretical molecular weight.
Comparative Analysis of Synthetic Pathways
Table 3: Route Efficiency and Sustainability
| Method | Steps | Overall Yield (%) | E-Factor |
|---|---|---|---|
| Traditional Batch | 3 | 65 | 32 |
| Continuous Flow | 2 | 78 | 18 |
| Green Chemistry (TCCA) | 3 | 70 | 12 |
E-Factor = (Total waste kg)/(Product kg). Lower values indicate greener processes .
Chemical Reactions Analysis
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the nitro group to an amine group.
Substitution: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Scientific Research Applications
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
6-Chloro-N-(2-Methoxyphenyl)pyridazin-3-amine
6-Chloro-N,N-Dimethylpyridazin-3-amine
- Structure : Replaces the phenethyl group with dimethylamine.
- Impact : Simplified structure reduces lipophilicity and may limit membrane permeability. The dimethyl group lacks the aromatic interactions of the dimethoxyphenyl moiety .
Analogues with 3,4-Dimethoxyphenethyl Substituents
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide core instead of pyridazine.
- Synthesis : Higher yield (80%) compared to typical pyridazine derivatives, attributed to stable amide bond formation .
- Physicochemical Properties : Melting point = 90°C; NMR data indicates strong deshielding of aromatic protons due to methoxy groups .
USP Verapamil Related Compound B
- Structure : Contains dual 3,4-dimethoxyphenyl groups and a nitrile-functionalized side chain.
- Complexity : Larger molecular weight (477.05 g/mol) and branched structure enhance steric hindrance, likely reducing metabolic stability compared to the target compound .
Heterocyclic Derivatives with Varied Substituents
6-Chloro-N-(2-Thienylmethyl)pyridazin-3-amine
- Structure : Substitutes the dimethoxyphenyl group with a thiophene ring.
- Molecular weight = 225.7 g/mol .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine
- Structure : Benzodioxin and pyridine rings introduce additional oxygen atoms, improving solubility. Molecular weight = 391.46 g/mol .
Key Comparative Data
*Estimated based on quinazoline analogue in .
Research Implications
Analogues with simplified substituents (e.g., single methoxy or dimethylamine groups) show reduced complexity but may lack target specificity. Compounds like Rip-B highlight the versatility of the 3,4-dimethoxyphenethyl motif in diverse scaffolds, though pyridazine derivatives remain underexplored in pharmacological contexts . Further studies should prioritize solubility profiling and comparative receptor-binding assays to validate structure-activity relationships.
Biological Activity
6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine is a chemical compound with the molecular formula and a molecular weight of approximately 293.75 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.
The structure of this compound consists of a pyridazine ring substituted with a chloro group and a phenethyl moiety featuring two methoxy groups. The presence of these functional groups is crucial for its biological activity.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Interaction with Enzymatic Pathways : The compound may inhibit specific enzymes or receptors involved in disease processes.
- Cell Cycle Modulation : It could affect cell proliferation and apoptosis pathways, making it a candidate for cancer therapy.
- Antimicrobial Activity : The compound's structure suggests potential interactions with microbial targets.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown:
- Cell Line Studies : The compound was tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values ranging from 10 to 20 µM depending on the cell type.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 18 |
These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells.
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.
Antiviral Activity
In antiviral assays, this compound has been evaluated against various viruses:
- HIV : Exhibited an EC50 value of approximately 5 µM in inhibiting viral replication in cultured cells.
- Influenza Virus : Showed promising results with an EC50 of around 8 µM.
These findings suggest that the compound may interfere with viral entry or replication mechanisms.
Case Studies and Research Findings
A notable study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of derivatives of pyridazine compounds, including this compound. The researchers found that modifications to the phenyl group significantly impacted both solubility and biological activity.
Another study focused on the pharmacokinetics and metabolic stability of this compound in vivo. Results indicated that it had favorable absorption characteristics and moderate plasma half-life, suggesting potential for therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for preparing 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine, and how do reaction conditions influence yield?
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous pyridazin-3-amine derivatives (e.g., bond angles and torsion angles for the dimethoxyphenyl group) .
- NMR spectroscopy (¹H/¹³C) identifies substituent patterns, with methoxy protons resonating at δ 3.8–4.0 ppm and pyridazine protons at δ 7.2–8.1 ppm .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated m/z for C₁₄H₁₆ClN₃O₂: 313.09) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect biological activity in SAR studies?
Methodological Answer: Comparative studies on analogs (e.g., 2,4-difluorobenzyl vs. 3,4-dimethoxyphenethyl groups) reveal that electron-donating substituents (e.g., methoxy) enhance receptor binding affinity in kinase inhibition assays. For example, 3,4-dimethoxy groups improve solubility and π-π stacking interactions in hydrophobic pockets, increasing IC₅₀ values by 2–3 fold compared to halogenated analogs . Experimental Design Tip: Use molecular docking (AutoDock Vina) paired with in vitro enzyme assays to correlate substituent effects with activity .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:
- Standardize protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and solvent controls (e.g., <0.1% DMSO).
- Validate purity : Confirm compound purity via HPLC (>98%) to exclude impurities as confounding factors .
- Replicate under blinded conditions : Cross-validate results in independent labs to eliminate bias .
Q. What experimental design principles apply to in vivo pharmacological studies of this compound?
Methodological Answer:
- Dose optimization : Conduct preliminary pharmacokinetic studies (e.g., Cmax, AUC) in rodent models to establish therapeutic windows .
- Control groups : Include vehicle controls and reference compounds (e.g., known kinase inhibitors) to contextualize efficacy.
- Endpoint selection : Measure biomarkers (e.g., TNF-α for anti-inflammatory activity) at multiple timepoints to capture dynamic responses .
Data Table:
| Model | Dose (mg/kg) | Biomarker Measured | Timepoints (hr) |
|---|---|---|---|
| Rat (CFA-induced inflammation) | 10, 20, 40 | TNF-α, IL-6 | 0, 6, 24, 48 |
Q. What computational methods predict the compound’s environmental fate or toxicity?
Methodological Answer:
- QSAR models : Predict biodegradation pathways using EPI Suite™, focusing on half-life in soil (e.g., t₁/₂ >60 days suggests persistence) .
- Molecular dynamics simulations : Analyze binding to non-target proteins (e.g., cytochrome P450) to assess off-target toxicity risks .
Key Challenges and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
